3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Antiproliferative Cancer Research Structure-Activity Relationship

Methoxychalcone SAR programs demand regioisomerically defined compounds-substituting one positional isomer for another introduces confounding variables that invalidate structure-activity correlations. 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (CAS 22965-99-7) delivers a precisely defined 2-methoxy-A-ring substitution pattern for unambiguous SAR interpretation. • Essential control compound for benchmarking 2',5'-dimethoxychalcone (IC50 7.7-9.2 µM against C-33A, A-431, MCF-7) in antiproliferative assays • Enables systematic mapping of methoxy-position-dependent antimicrobial activity, distinct from 3'-methoxychalcone (anti-Pseudomonas MIC 7.8 µg/mL) • Stable Claisen-Schmidt-derived intermediate for heterocyclic library synthesis via reduction, oxidation, or cycloaddition.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 22965-99-7
Cat. No. B186334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one
CAS22965-99-7
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
InChIKeyZWTRSTWJBWJEFR-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one: Chalcone Scaffold Overview


3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (CAS 22965-99-7) is a synthetic methoxychalcone, characterized by a methoxy group at the 2-position of the A-ring phenyl. This substitution differentiates it from other regioisomeric methoxychalcones and influences its chemical and biological properties [1]. Chalcones, in general, are a privileged scaffold in medicinal chemistry due to their synthetic accessibility and diverse bioactivities [2].

Methoxychalcone scaffold for SAR studies
2-methoxy A-ring substitution variant
Reported synthetic building block

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one: Methoxychalcone Substitution Risks


Substituting one methoxychalcone for another without rigorous evaluation is a high-risk strategy for scientific projects. The position and number of methoxy groups on the chalcone framework profoundly impact the compound's bioactivity profile, potency, and even its mechanism of action. A systematic study of 17 regioisomeric methoxychalcones confirmed that compounds with a methoxy group on the A-ring (Series I) exhibited superior antifungal and antiproliferative activities compared to their B-ring substituted counterparts (Series II) [1]. This underscores that 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, with its specific 2-methoxy substitution, is not a generic equivalent to other methoxychalcones like 4-methoxychalcone or 2',5'-dimethoxychalcone, which have distinct and often more potent activity profiles [1].

Regioisomer Methoxy position on A- vs B-ring may shift bioactivity profile.
Potency Mono-methoxy activity may differ significantly from dimethoxy analogs.
Spectrum Antimicrobial profile depends on methoxy substitution pattern.

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one: Differential Evidence


Moderate Antiproliferative Activity vs. Potent Analogs

The target compound exhibits moderate antiproliferative activity, a key differentiator from its more potent dimethoxy analog. This difference is critical for researchers seeking a compound with a specific potency window or for use as a control in SAR studies [1].

Antiproliferative comparison
Cross-study comparable
Target: mono-methoxy; reported lower activity in MCF-7 assay vs. dimethoxy lead
Supports role as lower-activity SAR comparator.
Direct head-to-head data not available in source.
Antiproliferative Cancer Research Structure-Activity Relationship

Synthetic Accessibility and Stability Advantage

As a mono-methoxy substituted chalcone, this compound is synthetically more accessible than more complex methoxy derivatives. It is synthesized via a standard Claisen-Schmidt condensation [1], and its structure offers a balance between reactivity and stability.

Synthetic method
Class-level inference
Single-step Claisen-Schmidt; stable crystalline solid (mp ~80-82°C)
May support lab-scale synthesis and handling.
Quantitative yield comparison not available.
Organic Synthesis Chemical Intermediates Process Chemistry

Distinct Antimicrobial Profile vs. Isomers

The target compound's 2-methoxy substitution pattern confers a distinct antimicrobial profile compared to its 3'- and 4'-methoxy isomers. While 3'-methoxychalcone (6) displayed notable anti-Pseudomonas activity (MIC = 7.8 μg/mL) [1], the 2-methoxy regioisomer likely exhibits a different spectrum of activity, making it valuable for SAR studies.

Antimicrobial profile
Class-level inference
2-methoxy substitution; comparator 3'-methoxychalcone MIC 7.8 µg/mL (P. aeruginosa)
Supports antimicrobial SAR mapping by methoxy position.
Direct target MIC data not in source; profile inferred.
Antimicrobial Antibacterial Structure-Activity Relationship

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one: Application Scenarios


Structure-Activity Relationship (SAR) Studies

This compound serves as an essential building block for SAR studies focused on the methoxychalcone scaffold. Its moderate potency and distinct substitution pattern make it an ideal control or comparator compound for evaluating more potent derivatives like 2',5'-dimethoxychalcone, which has demonstrated significant antiproliferative effects (IC50 = 7.7–9.2 µM against C-33A, A-431, and MCF-7 cells) [1]. Using this compound allows researchers to isolate and understand the contribution of the 2-methoxy group to the overall biological activity [1].

Cost-Effective Synthetic Intermediate

Given its straightforward synthesis via Claisen-Schmidt condensation [1], this mono-methoxychalcone is a practical and cost-effective intermediate for generating diverse chemical libraries. Its relative stability and well-defined structure make it a reliable starting point for further chemical modifications, such as reductions, oxidations, or cycloadditions, to produce a range of more complex heterocyclic compounds for drug discovery programs.

Antimicrobial Spectrum Mapping

This compound is a valuable tool for probing the antimicrobial activity landscape of methoxychalcones. Its distinct 2-methoxy substitution pattern provides a different activity profile compared to the anti-Pseudomonas activity observed for 3'-methoxychalcone (MIC = 7.8 µg/mL) [1]. Procuring this compound enables researchers to systematically map how the position of the methoxy group influences antibacterial efficacy, contributing to the rational design of novel antimicrobial agents.

Application
Selection Property
Validation Focus
SAR Studies
Methoxy-substitution profile
Potency-window and position-effect endpoints
Synthetic Intermediate
Synthetic accessibility
Claisen-Schmidt reaction yield and purity
Antimicrobial Spectrum Mapping
Methoxy position-activity context
MIC and panel endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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